molecular formula C10H12O3 B3022040 Methyl 4-hydroxy-2,6-dimethylbenzoate CAS No. 83194-70-1

Methyl 4-hydroxy-2,6-dimethylbenzoate

Cat. No. B3022040
CAS RN: 83194-70-1
M. Wt: 180.2 g/mol
InChI Key: QCXIFBNFVHBKCI-UHFFFAOYSA-N
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Description

“Methyl 4-hydroxy-2,6-dimethylbenzoate” is a chemical compound with the molecular formula C10H12O3 . It is also known by other names such as “Methyl 2,6-dihydroxy-4-methylbenzoate” and "Benzoic acid, 2,6-dihydroxy-4-methyl-, methyl ester" . The compound is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C10H12O3/c1-6-4-8(11)5-7(2)9(6)10(12)13-3/h4-5,11H,1-3H3 . This indicates that the molecule consists of 10 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 180.2 .

Scientific Research Applications

Bacterial Catabolism

A study reports on the bacterial catabolism of 4-hydroxy-3,5-dimethylbenzoic acid, a closely related compound to Methyl 4-hydroxy-2,6-dimethylbenzoate. It discusses how different bacterial strains process this compound differently. In Rhodococcus rhodochrous N75, a degradation metabolite of the acid is accumulated, while in Pseudomonas sp. strain HH35, the acid is converted into a dead-end metabolite (Cain et al., 1997).

Synthesis of Alkyl β-resorcylate Derivatives

Another research focuses on the synthesis of methyl 2,4-dihydroxy-6-methyl- and 3,6-dimethylbenzoates, which are structurally similar to this compound. It describes various condensation reactions used to synthesize these compounds (Barrett et al., 1981).

Antimicrobial and Anticancer Activity

The antimicrobial and anticancer activities of 2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid, a compound similar to this compound, were investigated. This compound showed significant activity against bacteria and fungi, and potential as an anticancer drug target (Aravind et al., 2014).

Structural Analysis

Research on the crystal structures of various dimethylbenzoate compounds, including methyl 3,5-dimethylbenzoate, provides insights into their molecular arrangement and potential applications in material science or drug design (Ebersbach et al., 2022).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Mechanism of Action

Mode of Action

It’s known that the compound can interact with its targets, leading to changes at the molecular level . The specifics of these interactions and the resulting changes require further investigation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 4-hydroxy-2,6-dimethylbenzoate . Factors such as temperature, pH, and presence of other molecules can affect the compound’s stability and its interaction with targets.

properties

IUPAC Name

methyl 4-hydroxy-2,6-dimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-6-4-8(11)5-7(2)9(6)10(12)13-3/h4-5,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXIFBNFVHBKCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50550343
Record name Methyl 4-hydroxy-2,6-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50550343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

708-31-6
Record name Methyl 4-hydroxy-2,6-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50550343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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